molecular formula C12H11NO2 B027094 (R)-2-Amino-2-(naphthalen-1-yl)acetic acid CAS No. 100896-07-9

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Cat. No.: B027094
CAS No.: 100896-07-9
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-LLVKDONJSA-N
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Description

®-2-Amino-2-(naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring attached to an amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the formation of a Grignard reagent from naphthyl bromide and magnesium in anhydrous ether. This intermediate is then reacted with glycine ethyl ester hydrochloride to yield the desired product after hydrolysis and purification .

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(naphthalen-1-yl)acetic acid often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of naphthalene-1,2-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-2-(naphthalen-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(naphthalen-1-yl)acetic acid is unique due to its amino acid structure combined with a naphthalene ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

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